molecular formula C10H10BrNO2 B3227124 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid CAS No. 1260639-25-5

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No. B3227124
CAS RN: 1260639-25-5
M. Wt: 256.10
InChI Key: KJSAITYVBBIGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-1,2,3,4-tetrahydroquinoline” include a molecular weight of 212.09 . It is a white to yellow to brown or gray solid or liquid at room temperature . Again, this is a related compound, not the exact one you asked for .

Advantages and Limitations for Lab Experiments

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several advantages and limitations for use in lab experiments. Its potential therapeutic properties make it a promising candidate for drug development, and its ability to modulate biological processes makes it a useful tool for studying these processes. However, the synthesis of this compound is challenging and requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the elucidation of the mechanism of action of this compound, which may lead to a better understanding of its potential therapeutic properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its ability to inhibit certain enzymes and receptors, making it a potential candidate for the development of new drugs. This compound has also been shown to modulate the activity of neurotransmitters in the brain, making it a potential treatment for neurological disorders.

Safety and Hazards

Safety information for “6-Bromo-1,2,3,4-tetrahydroquinoline” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It’s important to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h2,4-5,9,12H,1,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSAITYVBBIGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 2
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 3
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 4
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 5
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

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